molecular formula C54H65ClN9O9+ B13434734 MC-Val-Cit-PAB-duocarmycin chloride

MC-Val-Cit-PAB-duocarmycin chloride

Cat. No.: B13434734
M. Wt: 1019.6 g/mol
InChI Key: XPOJSPASJJBTCF-MUYWJSLASA-O
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Description

MC-Val-Cit-PAB-duocarmycin chloride is a compound used in the development of antibody-drug conjugates (ADCs). It combines the potent antitumor activity of duocarmycin, a DNA minor groove binding alkylating agent, with a linker that facilitates targeted drug delivery. This compound is particularly valuable in cancer research and therapy due to its ability to selectively target and kill cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB-duocarmycin chloride involves multiple steps:

    Synthesis of the Linker: The linker, MC-Val-Cit-PAB, is synthesized using a series of peptide coupling reactions. The valine-citrulline dipeptide is coupled with p-aminobenzyl alcohol (PAB) to form the linker.

    Attachment of Duocarmycin: Duocarmycin is then attached to the linker through a carbamate linkage, forming the final conjugate. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Formation of the Chloride Salt: The final product is converted to its chloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB-duocarmycin chloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MC-Val-Cit-PAB-duocarmycin chloride has several scientific research applications:

Mechanism of Action

MC-Val-Cit-PAB-duocarmycin chloride exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Val-Cit-PAB-duocarmycin chloride is unique due to its use of duocarmycin, which has a distinct mechanism of action compared to other cytotoxic agents. Duocarmycin’s ability to bind to the minor groove of DNA and cause alkylation makes it particularly effective in targeting and killing cancer cells .

Properties

Molecular Formula

C54H65ClN9O9+

Molecular Weight

1019.6 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium

InChI

InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1

InChI Key

XPOJSPASJJBTCF-MUYWJSLASA-O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O

Origin of Product

United States

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